molecular formula C11H12N4S2 B11060946 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(1-methylethyl)-6-(2-thienylmethyl)-

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(1-methylethyl)-6-(2-thienylmethyl)-

Cat. No.: B11060946
M. Wt: 264.4 g/mol
InChI Key: LDTYGLVLCLSDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of 3-Isopropyl-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate thiosemicarbazides with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 3-Isopropyl-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isopropyl-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Isopropyl-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is achieved through competitive binding to the active site of the enzyme, preventing the substrate from accessing the catalytic site .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine

Uniqueness

3-Isopropyl-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and thienylmethyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable compound for drug design and development.

Properties

Molecular Formula

C11H12N4S2

Molecular Weight

264.4 g/mol

IUPAC Name

3-propan-2-yl-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H12N4S2/c1-7(2)10-12-13-11-15(10)14-9(17-11)6-8-4-3-5-16-8/h3-5,7H,6H2,1-2H3

InChI Key

LDTYGLVLCLSDSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)CC3=CC=CS3

Origin of Product

United States

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